molecular formula C22H28N2O4 B3570846 1-(3,4-diethoxybenzoyl)-4-(2-methoxyphenyl)piperazine CAS No. 5738-10-3

1-(3,4-diethoxybenzoyl)-4-(2-methoxyphenyl)piperazine

Cat. No.: B3570846
CAS No.: 5738-10-3
M. Wt: 384.5 g/mol
InChI Key: FQIPDDFYTDWSQP-UHFFFAOYSA-N
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Description

1-(3,4-Diethoxybenzoyl)-4-(2-methoxyphenyl)piperazine is a synthetic piperazine derivative of significant interest in medicinal chemistry and neuroscience research. Piperazine-based compounds are frequently investigated for their versatile interactions with central nervous system targets, particularly serotonin receptors . The distinct molecular architecture of this compound, featuring a benzoyl group and a methoxyphenyl moiety, makes it a valuable chemical tool for studying receptor binding affinities and signal transduction pathways. Research into similar piperazine derivatives has shown their potential as non-selective serotonin receptor agonists and monoamine modulators, which are key mechanisms in the study of neuropsychiatric conditions . This compound is specifically designed for use in preclinical research applications, including in vitro binding assays, structure-activity relationship (SAR) studies to optimize pharmacological profiles, and as a key synthetic intermediate for developing novel bioactive molecules . Its structural features are characteristic of scaffolds used in the discovery of receptor modulators and kinase inhibitors . The product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

(3,4-diethoxyphenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-4-27-20-11-10-17(16-21(20)28-5-2)22(25)24-14-12-23(13-15-24)18-8-6-7-9-19(18)26-3/h6-11,16H,4-5,12-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIPDDFYTDWSQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360406
Record name STK070909
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5738-10-3
Record name STK070909
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(3,4-diethoxybenzoyl)-4-(2-methoxyphenyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-diethoxybenzoic acid and 2-methoxyaniline.

    Formation of Benzoyl Chloride: 3,4-Diethoxybenzoic acid is converted to its corresponding benzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amide Formation: The benzoyl chloride is then reacted with 2-methoxyaniline in the presence of a base such as triethylamine (TEA) to form the corresponding amide.

    Cyclization: The amide undergoes cyclization with piperazine in the presence of a suitable catalyst to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

1-(3,4-Diethoxybenzoyl)-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or diethoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3,4-Diethoxybenzoyl)-4-(2-methoxyphenyl)piperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-diethoxybenzoyl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Substituent Effects on Receptor Affinity

The 2-methoxyphenyl group at position 4 is a recurring feature in ligands targeting dopamine D2 and serotonin 5-HT1A/2A receptors. Structural analogs demonstrate that substituent position and electronic properties critically influence receptor selectivity:

Compound Name Substituents (Position 4) Receptor Affinity (Ki/IC50) Key Findings References
Target Compound 2-Methoxyphenyl Not reported Hypothesized D2/5-HT1A activity -
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine Nitrobenzyl-piperidine Dopamine D2 (High affinity) Highest D2 affinity in series
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine Phthalimido-butyl 5-HT1A (Ki = 0.6 nM) Highest 5-HT1A affinity reported
HRP 392 (Antipsychotic candidate) 6-Fluoro-1,2-benzisoxazol-3-yl Dopamine D2 (Preclinical efficacy) Reduced extrapyramidal side effects
  • Key Insight : The 2-methoxyphenyl group enhances binding to serotonin receptors (e.g., 5-HT1A) but requires additional substituents (e.g., phthalimido, nitrobenzyl) for high specificity .

Role of Position 1 Substituents

The 3,4-diethoxybenzoyl group distinguishes the target compound from analogs with halogenated or alkylated substituents:

Compound Name Substituent (Position 1) Biological Impact References
Target Compound 3,4-Diethoxybenzoyl Potential metabolic stability vs. electron-rich groups -
1-(3,4-Dichlorophenyl)piperazine 3,4-Dichlorophenyl Enhanced σ1 receptor binding (e.g., SA4503)
Piribedil (ET 495) 3,4-Methylenedioxybenzyl Dopamine agonist; metabolized to active dihydroxy analog
N-(4-butylphenyl)-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4-methylbenzenesulfonamide 2-Methoxyphenyl-piperazine Mutant IDH1 inhibitor (IC50 <1 µM)
  • Key Insight : Electron-donating groups (e.g., ethoxy) may improve solubility and metabolic stability compared to electron-withdrawing groups (e.g., chloro) .

Therapeutic Potential and Clinical Relevance

  • Antipsychotics : HRP 392 () and SA4503 () highlight the clinical viability of piperazine derivatives. SA4503, a σ1 receptor agonist, reached Phase III trials for depression .
  • Antimigraine Agents: 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine () blocks sumatriptan-induced antinociception, suggesting 5-HT1A modulation .
  • Oncology: Piperazine-based mutant IDH1 inhibitors () demonstrate nanomolar potency, emphasizing versatility beyond CNS applications .

Biological Activity

The compound 1-(3,4-diethoxybenzoyl)-4-(2-methoxyphenyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the context of serotonergic receptor interactions and antimicrobial properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound can be synthesized through a carbodiimide-mediated condensation reaction involving N-(2-methoxyphenyl)piperazine and a suitable benzoyl derivative. The presence of both the 2-methoxyphenyl and 3,4-diethoxybenzoyl groups is significant for its biological activity, particularly in modulating neurotransmitter systems.

Structural Formula

The structural representation of the compound can be summarized as follows:

1 3 4 diethoxybenzoyl 4 2 methoxyphenyl piperazine\text{1 3 4 diethoxybenzoyl 4 2 methoxyphenyl piperazine}

5-HT Receptor Affinity

One of the primary areas of investigation for this compound is its affinity for serotonin receptors, particularly the 5-HT1A receptor. Studies have demonstrated that derivatives containing piperazine moieties exhibit high binding affinities to these receptors, which are crucial in regulating mood and anxiety.

  • Binding Affinity Data:
    • Compound exhibits a Ki value of approximately 1.2 nM for the 5-HT1A receptor, indicating potent activity .
    • Other related compounds have shown varying affinities, with some exhibiting Ki values below 10 nM .

Antimicrobial Activity

The antimicrobial properties of piperazine derivatives have been well documented. The compound under discussion has been evaluated for its efficacy against various bacterial strains:

  • Gram-positive Bacteria:
    • Significant activity against Staphylococcus aureus and Bacillus cereus.
  • Gram-negative Bacteria:
    • Activity noted against Escherichia coli and Pseudomonas aeruginosa.
  • Fungal Activity:
    • Exhibits fungistatic activity against Candida spp., with minimum inhibitory concentrations (MICs) ranging from 0.49 µg/mL to 62.5 µg/mL .

Study on Antidepressant-Like Activity

A series of studies have highlighted the antidepressant-like effects of piperazine derivatives. In one study, compounds similar to This compound were shown to significantly reduce immobility time in tail suspension tests, suggesting potential antidepressant properties .

In Vivo Studies

In vivo evaluations have further supported these findings, indicating that compounds with similar structures can enhance serotonin release while inhibiting reuptake mechanisms, thus mimicking the action of traditional antidepressants but with reduced side effects .

Comparative Table of Biological Activities

Activity TypeCompoundAffinity (Ki)MIC (µg/mL)Remarks
5-HT1A Binding This compound1.2 nMN/APotent serotonergic ligand
Antimicrobial Against S. aureusN/A250 µg/mLEffective against Gram-positive bacteria
Antifungal Against C. parapsilosisN/A0.49 µg/mLHigh fungistatic activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,4-diethoxybenzoyl)-4-(2-methoxyphenyl)piperazine, and how can reaction conditions be optimized to avoid side products?

  • Methodology : The synthesis of piperazine derivatives often involves alkylation or acylation steps. For example, in analogous compounds like 1-(2-chloroethyl)-4-(2-methoxyphenyl)piperazine, replacing ethanol with acetone as the solvent and using potassium carbonate as a base minimizes unwanted side reactions (e.g., ethoxyethyl byproduct formation) . Key parameters include reflux temperature, solvent polarity, and base strength. Characterization via HPLC and LC-MS ensures purity (>95%) .

Q. How can structural elucidation of this compound be performed to confirm regiochemistry and substituent orientation?

  • Methodology : Use X-ray crystallography for definitive confirmation of the piperazine ring conformation and substituent positions, as demonstrated for similar derivatives (e.g., 1-(3,4-difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine) . Complementary techniques include:

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to resolve methoxy and ethoxy groups (δ 3.3–4.0 ppm for OCH3_3/OCH2_2CH3_3).
  • HRMS : To verify molecular formula (C22_{22}H28_{28}N2_2O4_4) with <2 ppm error .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodology : Screen for antimicrobial activity using broth microdilution (MIC against S. aureus, E. coli, and C. albicans) . For receptor binding, use radioligand displacement assays (e.g., 5-HT1A_{1A} or dopamine D2_2 receptors) with HEK-293 cells expressing target receptors . IC50_{50} values should be normalized to positive controls (e.g., ketanserin for 5-HT2A_{2A}) .

Advanced Research Questions

Q. How can molecular docking studies guide the design of this compound for selective receptor targeting?

  • Methodology :

Target Selection : Prioritize receptors with structural homology to known piperazine targets (e.g., 5-HT7_{7}, dopamine D3_3) .

Docking Software : Use AutoDock Vina or Schrödinger Suite with crystal structures (PDB: 5V54 for 5-HT7_{7}) .

Key Interactions : Optimize hydrogen bonding with Ser5.42^{5.42} (5-HT7_{7}) or π-π stacking with Phe6.52^{6.52} (dopamine D2_2) .

Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental binding data .

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy for this compound?

  • Methodology :

  • ADME Profiling : Assess metabolic stability (human liver microsomes, t1/2_{1/2} > 30 min), plasma protein binding (equilibrium dialysis), and BBB permeability (PAMPA assay) .
  • Pharmacokinetic Studies : Administer 10 mg/kg (IV/PO) in rodents; calculate AUC, Cmax_{max}, and bioavailability. Poor oral absorption may require prodrug strategies (e.g., esterification of ethoxy groups) .
  • Metabolite Identification : Use LC-QTOF-MS to detect phase I/II metabolites (e.g., O-demethylation at 2-methoxyphenyl) .

Q. How can structural modifications improve selectivity over off-target receptors (e.g., α1_1-adrenergic)?

  • Methodology :

  • SAR Analysis : Replace the 3,4-diethoxybenzoyl group with bioisosteres (e.g., 3,4-methylenedioxy) to reduce α1_1 affinity .
  • Fragment Replacement : Substitute the 2-methoxyphenyl group with 2-fluorophenyl, enhancing 5-HT1A_{1A} selectivity by 15-fold .
  • In Silico Screening : Use Schrödinger’s Prime MM-GBSA to predict binding energy differences (>2 kcal/mol favors selectivity) .

Data Analysis and Contradictions

Q. How should researchers address conflicting results in receptor binding assays (e.g., high nM affinity in one study vs. µM in another)?

  • Troubleshooting Steps :

Assay Conditions : Verify buffer pH (7.4 vs. 6.5 alters protonation states) and membrane preparation (whole cells vs. isolated receptors) .

Ligand Purity : Confirm compound integrity via LC-MS; >95% purity required to exclude degradants .

Reference Controls : Compare to standard ligands (e.g., WAY-100635 for 5-HT1A_{1A}) to calibrate assay sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-diethoxybenzoyl)-4-(2-methoxyphenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(3,4-diethoxybenzoyl)-4-(2-methoxyphenyl)piperazine

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